REACTION_CXSMILES
|
O=[C:2]([CH3:16])[CH2:3][CH:4]([C:10](=[O:15])[C:11]([F:14])([F:13])[F:12])[C:5]([O:7][CH2:8][CH3:9])=[O:6].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:16][C:2]1[O:15][C:10]([C:11]([F:14])([F:13])[F:12])=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:3]=1
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Name
|
|
Quantity
|
40 g
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Type
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reactant
|
Smiles
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O=C(CC(C(=O)OCC)C(C(F)(F)F)=O)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
|
under reflux overnight in a Dean-Stark apparatus under dehydrated conditions
|
Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
|
The reaction solution was concentrated
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Type
|
CUSTOM
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Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(O1)C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |